molecular formula C12H16BrNO B8337295 2-Bromo-N-tert-butyl-N-phenyl-acetamide

2-Bromo-N-tert-butyl-N-phenyl-acetamide

Cat. No.: B8337295
M. Wt: 270.17 g/mol
InChI Key: XUQQMVOFSOETSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-tert-butyl-N-phenyl-acetamide is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-tert-butyl-N-phenylacetamide

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)14(11(15)9-13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

XUQQMVOFSOETSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 7.91 g (53.0 mmol) tert-Butyl-phenyl-amine (Biehl, Smith, Reeves, J. Org. Chem., 1971, 13, 1842) and 5.36 g (58.3 mmol, 1.1 equiv) Et3N in 60 mL DCM is added 11.77 g (58.3 mmol, 1.1 equiv) Bromoacetyl bromide in 40 mL DCM dropwise over 45 minutes at 0° C. The reaction mixture is stirred 3 h at 0° C., diluted with 200 mL DCM, washed with 1N HCl (2×150 mL), dried (MgSO4), and concentrated in vacuo. The crude product is filtered through a pad of 15 g silica gel eluted with 300 mL DCM. The filtrate is concentrated in vacuo to give 12.40 g (45.9 mmol) of 2-Bromo-N-tert-butyl-N-phenyl-acetamide as an amber oil: 1H NMR (CDCl3, 300 MHz) δ7.45-7.21 (m, 12H), 7.08 (t, 1H), 6.90 (m, 1H), 4.30 (d, 1H, J=16.4), 3.85 (d, 1H, J=16.6), 3.59 (d, 1H, J=12.0), 3.49 (d, 1H, J=11.9), 1.43 (s, 9H); TLC Rf =0.24 (EtOAc/Hexanes, 1:1).
Quantity
7.91 g
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reactant
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5.36 g
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11.77 g
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reactant
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60 mL
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solvent
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Quantity
40 mL
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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